Cas no 1195251-29-6 (8-Chloroimidazo1,2-apyridine)

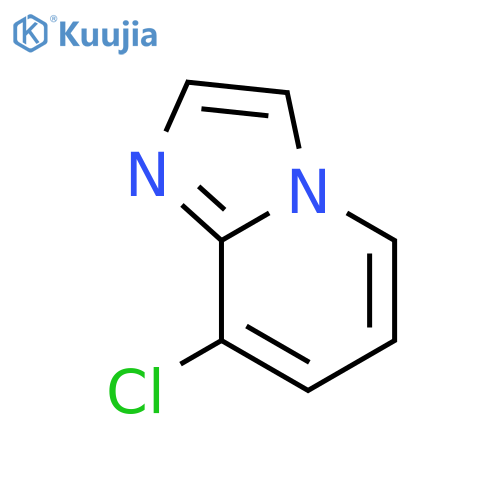

8-Chloroimidazo1,2-apyridine structure

商品名:8-Chloroimidazo1,2-apyridine

CAS番号:1195251-29-6

MF:C7H5ClN2

メガワット:152.581000089645

MDL:MFCD16658689

CID:1091274

PubChem ID:17845265

8-Chloroimidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

-

- 8-Chloroimidazo[1,2-a]pyridine

- 1195251-29-6

- SCHEMBL1507164

- MFCD16658689

- DB-360017

- SY039886

- Imidazo[1,2-a]pyridine, 8-chloro-

- CS-0132116

- VXB25129

- AS-36189

- AKOS022176941

- 8-Chloroimidazo1,2-apyridine

-

- MDL: MFCD16658689

- インチ: InChI=1S/C7H5ClN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H

- InChIKey: WKYIRKGCPLREEY-UHFFFAOYSA-N

- ほほえんだ: C1=CN2C=CN=C2C(=C1)Cl

計算された属性

- せいみつぶんしりょう: 152.0141259g/mol

- どういたいしつりょう: 152.0141259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 17.3Ų

8-Chloroimidazo1,2-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM150868-25g |

8-chloroimidazo[1,2-a]pyridine |

1195251-29-6 | 95%+ | 25g |

$*** | 2023-04-03 | |

| TRC | C382943-500mg |

8-Chloroimidazo[1,2-a]pyridine |

1195251-29-6 | 500mg |

$ 340.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BN107-200mg |

8-Chloroimidazo1,2-apyridine |

1195251-29-6 | 97% | 200mg |

66.0CNY | 2021-07-14 | |

| abcr | AB452202-1 g |

8-Chloroimidazo[1,2-a]pyridine; . |

1195251-29-6 | 1g |

€104.20 | 2023-07-18 | ||

| abcr | AB452202-25 g |

8-Chloroimidazo[1,2-a]pyridine; . |

1195251-29-6 | 25g |

€563.20 | 2023-07-18 | ||

| Apollo Scientific | OR942577-1g |

8-Chloroimidazo[1,2-a]pyridine |

1195251-29-6 | 0.96 | 1g |

£17.00 | 2025-03-21 | |

| TRC | C382943-50mg |

8-Chloroimidazo[1,2-a]pyridine |

1195251-29-6 | 50mg |

$ 70.00 | 2022-06-06 | ||

| Alichem | A029183654-100g |

8-Chloroimidazo[1,2-a]pyridine |

1195251-29-6 | 95% | 100g |

$1591.92 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BN107-1g |

8-Chloroimidazo1,2-apyridine |

1195251-29-6 | 97% | 1g |

216.0CNY | 2021-07-14 | |

| Alichem | A029183654-500g |

8-Chloroimidazo[1,2-a]pyridine |

1195251-29-6 | 95% | 500g |

$4736.90 | 2023-09-04 |

8-Chloroimidazo1,2-apyridine 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

1195251-29-6 (8-Chloroimidazo1,2-apyridine) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1195251-29-6)8-Chloroimidazo1,2-apyridine

清らかである:99%

はかる:1g

価格 ($):527.0